Cas no 2877654-97-0 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-4-(thiomorpholine-4-carbonyl)piperidin-1-ylacetamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-4-(thiomorpholine-4-carbonyl)piperidin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-thiomorpholinylcarbonyl)-1-piperidineacetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-4-(thiomorpholine-4-carbonyl)piperidin-1-ylacetamide
-
- インチ: 1S/C20H27N3O4S/c24-19(21-16-1-2-17-18(13-16)27-10-9-26-17)14-22-5-3-15(4-6-22)20(25)23-7-11-28-12-8-23/h1-2,13,15H,3-12,14H2,(H,21,24)
- InChIKey: GXLIKQDTGFOSQD-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C3OCCOC3=C2)=O)CCC(C(N2CCSCC2)=O)CC1
じっけんとくせい
- 密度みつど: 1.311±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 653.4±55.0 °C(Predicted)
- 酸度系数(pKa): 13.18±0.20(Predicted)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-4-(thiomorpholine-4-carbonyl)piperidin-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6806-7353-75mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide |
2877654-97-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6806-7353-100mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide |
2877654-97-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6806-7353-4mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide |
2877654-97-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6806-7353-25mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide |
2877654-97-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6806-7353-2μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide |
2877654-97-0 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6806-7353-1mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide |
2877654-97-0 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6806-7353-20mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide |
2877654-97-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6806-7353-20μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide |
2877654-97-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6806-7353-3mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide |
2877654-97-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-7353-10mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide |
2877654-97-0 | 10mg |
$118.5 | 2023-09-07 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-4-(thiomorpholine-4-carbonyl)piperidin-1-ylacetamide 関連文献
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-4-(thiomorpholine-4-carbonyl)piperidin-1-ylacetamideに関する追加情報
Recent Advances in the Study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-4-(thiomorpholine-4-carbonyl)piperidin-1-ylacetamide (CAS: 2877654-97-0)
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-4-(thiomorpholine-4-carbonyl)piperidin-1-ylacetamide (CAS: 2877654-97-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
One of the key areas of research has been the investigation of the compound's interaction with specific biological targets. Preliminary findings suggest that it exhibits high affinity for certain receptors involved in neurological and inflammatory pathways. This has led to speculation about its potential utility in treating conditions such as neurodegenerative diseases and chronic inflammation. The thiomorpholine and benzodioxin moieties are believed to play a critical role in these interactions, though further studies are needed to confirm these hypotheses.
In addition to its pharmacological properties, recent synthetic efforts have focused on optimizing the production of this compound. Researchers have developed novel synthetic routes that improve yield and purity, making it more accessible for further study. These advancements are crucial for scaling up production and facilitating preclinical and clinical trials. The CAS number 2877654-97-0 has become a key identifier in these studies, ensuring consistency and reproducibility across different research groups.
Another important aspect of the current research is the exploration of the compound's safety and toxicity profile. Early in vitro and in vivo studies have provided preliminary data on its pharmacokinetics and toxicological effects. While the results are promising, more comprehensive studies are required to fully understand its safety margins and potential side effects. These findings will be critical for determining its suitability for human trials and eventual therapeutic use.
Looking ahead, the next steps in the research of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-4-(thiomorpholine-4-carbonyl)piperidin-1-ylacetamide will likely involve more detailed mechanistic studies and the development of derivatives with improved efficacy and safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area. The compound's unique structure and promising preliminary data make it a compelling candidate for further investigation in the quest for new therapeutic agents.
2877654-97-0 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-4-(thiomorpholine-4-carbonyl)piperidin-1-ylacetamide) Related Products
- 2229658-96-0(4-(1-Benzylpiperidin-3-yl)but-3-en-2-one)
- 2679832-43-8(tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate)
- 2227912-55-0(2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2877645-08-2(2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 2877687-83-5(N,N-dimethyl-6-3-(thiomorpholine-4-carbonyl)pyrrolidin-1-ylpyrimidin-4-amine)
- 1384709-44-7(5-bromo-2-chloro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-3-carboxamide)
- 1805330-01-1(3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine)
- 2639449-44-6(5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide)
- 2093386-22-0(PROTAC BET Degrader-1)
- 1361860-02-7(3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol)




